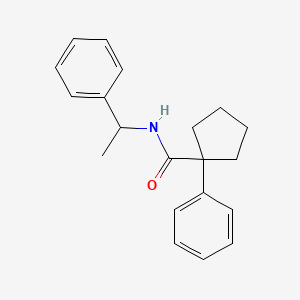

1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16(17-10-4-2-5-11-17)21-19(22)20(14-8-9-15-20)18-12-6-3-7-13-18/h2-7,10-13,16H,8-9,14-15H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLDIBRTDCACET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide typically involves the reaction of cyclopentanecarboxylic acid with phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or phenylethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues

Cyclopentane- and Cyclohexane-Carboxamides

- N-(1-Phenylethyl)cyclohexanecarboxamide (CAS: Not specified): Replaces the cyclopentane ring with a cyclohexane, likely altering conformational flexibility and binding affinity due to increased ring size .

- Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) : A fentanyl analog with a cyclopropane-carboxamide core and piperidine moiety, demonstrating the pharmacological importance of carboxamide scaffolds in opioid receptor modulation .

Functionalized Carboxamides

- 1-Phenyl-N-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxamide : Incorporates methoxy groups on the aromatic ring, which may enhance solubility and influence interactions with aromatic-binding pockets in biological targets .

Physicochemical Properties

Key data for select compounds:

- Solubility and Reactivity : Chloro- and hydrazineyl-substituted derivatives (e.g., 3a, 4a) exhibit distinct solubility profiles and reactivity, with chloro groups favoring organic solvents and hydrazineyl groups enabling aqueous-phase modifications .

- Stereochemical Considerations : Compounds like PIPC1–PIPC4 (piperidine-carboxamides) highlight the importance of stereochemistry in biological activity, with enantiomers showing divergent receptor-binding properties .

Biological Activity

1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide is C19H23NO. The compound features a cyclopentane ring substituted with phenyl and ethyl groups, contributing to its unique biological properties.

Anticancer Activity

Research indicates that 1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide exhibits significant anticancer properties. In vitro studies demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it showed an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7) and prostate cancer cells (PC3) .

Antimicrobial Properties

The compound also displays antimicrobial activity. In a study evaluating its effects against Gram-positive and Gram-negative bacteria, it exhibited notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, suggesting its potential as an antimicrobial agent.

The mechanism by which 1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by inducing apoptosis in cancer cells through the activation of caspase pathways and inhibiting cell cycle progression . Additionally, its antimicrobial effects may be attributed to disrupting bacterial cell wall synthesis and function.

Case Study: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of the compound in a mouse model of cancer. Mice treated with 20 mg/kg of 1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide showed a significant reduction in tumor size compared to the control group after four weeks of treatment . Histological analysis revealed decreased mitotic figures in tumor tissues, indicating reduced cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted. The following table summarizes key findings:

| Compound Name | IC50 (µM) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 1-Phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide | 10 | Yes | Induces apoptosis; inhibits cell cycle |

| 1-Phenylcyclopentanecarboxamide | 15 | Moderate | Cell wall synthesis disruption |

| N-(4-Methylphenyl)-N-(2-methylpropyl)acetamide | 12 | No | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.